molecular formula C10H6O2S2 B188401 [2,2'-Bithiophene]-5,5'-dicarboxaldehyde CAS No. 32364-72-0

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

Cat. No. B188401
CAS RN: 32364-72-0
M. Wt: 222.3 g/mol
InChI Key: RXAXZMANGDHIJX-UHFFFAOYSA-N
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Description

“[2,2’-Bithiophene]-5,5’-dicarboxaldehyde” is a derivative of 2,2’-Bithiophene. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . The compound is typically prepared by cross-coupling starting from 2-halothiophenes .


Synthesis Analysis

The synthesis of 2,2’-Bithiophene involves cross-coupling starting from 2-halothiophenes . In a study, 2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions .


Molecular Structure Analysis

The molecular formula of 2,2’-Bithiophene is C8H6S2 . X-ray crystallography shows that the two rings are coplanar . Single crystal X-ray structural analysis of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reveals that the aromatic core is nearly planar with s-cis conformation of the thiophene and pyridine rings and s-trans conformation of the thiophene rings of the central 2,2′-bithiophene unit .

Scientific Research Applications

  • Electrochromic Devices

    • Application : 2,2’-Bithiophene can be polymerized to form poly(2,2’-Bithiophene) which can be electrodeposited on indium tin oxide (ITO) substrates for the fabrication of electrochromic devices .
    • Method : The method involves the polymerization of 2,2’-Bithiophene and the subsequent electrodeposition on ITO substrates .
    • Results : The resulting electrochromic devices can change color in response to an applied voltage .
  • Supercapacitors

    • Application : 2,2’-Bithiophene can be used in the formation of electrode material for the development of supercapacitors .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The resulting supercapacitors could potentially offer high energy storage capacity .
  • Organic Electronics

    • Application : Various organic and organometallic systems containing thiophene, bithiophene or oligothiophene moieties are used in organic electronics .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : These systems are still intensively investigated in OLED, organic field-effect transistor and solar cell technology .
  • Organic Photovoltaics

    • Application : 2,2’-Bithiophene can be used in the fabrication of organic photovoltaic devices .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The resulting photovoltaic devices could potentially offer a renewable source of energy .
  • Organic Light Emitting Diodes (OLEDs)

    • Application : 2,2’-Bithiophene can be used in the fabrication of OLEDs .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The resulting OLEDs could potentially offer high-quality display technology .
  • Organic Field-Effect Transistors

    • Application : 2,2’-Bithiophene can be used in the fabrication of organic field-effect transistors .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The resulting transistors could potentially offer high-performance electronic devices .
  • Synthesis of Diverse 2,2’-Bithiophene Derivatives
    • Application : 2,2’-Bithiophene can be used in the synthesis of diverse 2,2’-bithiophene derivatives .
    • Method : The specific method of application or experimental procedure was not detailed in the source .
    • Results : The resulting 2,2’-bithiophene derivatives could potentially offer a wide range of applications in various fields .

properties

IUPAC Name

5-(5-formylthiophen-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXZMANGDHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366305
Record name [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bithiophene]-5,5'-dicarboxaldehyde

CAS RN

32364-72-0
Record name [2,2'-Bithiophene]-5,5'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bithiophene-5,5'-dicarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
A Bhuwalka, JF Mike, JJ Intemann, A Ellern… - Organic & …, 2015 - pubs.rsc.org
Bithiophene dicarboxaldehydes are promising electron-rich building blocks for the development of arylene vinylene-based organic semiconductors, but their use has been limited due …
Number of citations: 7 pubs.rsc.org
SC Lee, M Lee, B Suh, J Lee, C Kim - ChemistrySelect, 2021 - Wiley Online Library
A novel bithiophene‐naphthalene based ratiometric fluorescent chemosensor SS ((2E,2′E)‐2,2′‐([2,2′‐bithiophene]‐5,5′‐diylbis(methanylylidene)) bis(N‐(naphthalen‐1‐yl) …
E Schab-Balcerzak, M Grucela-Zajac, M Krompiec… - Synthetic metals, 2012 - Elsevier
New arylene bisimide derivatives, both low molecular compounds and polymers consisting of a naphthalene diimide core and imine linkages were synthesized. The azomethine-…
Number of citations: 21 www.sciencedirect.com
H Peng, V Montes-García, J Raya, H Wang… - Journal of Materials …, 2023 - pubs.rsc.org
Rechargeable aqueous zinc-ion hybrid supercapacitors (Zn-HSCs) are promising candidates as large-scale energy storage devices owing to their high electrochemical performance, …
Number of citations: 1 pubs.rsc.org
PA Sobarzo, IA Jessop, AP Mariman… - European Polymer …, 2020 - Elsevier
A new series of conjugated thiophene-based poly(azomethine)s (PAZThAs) containing tetraphenylsilane (TPS) cores and thiophene or bithiophene moieties along the backbone were …
Number of citations: 16 www.sciencedirect.com
M Grucela-Zajac, K Bijak, S Kula… - The Journal of …, 2014 - ACS Publications
(Photo)physical Properties of New Molecular Glasses End-Capped with Thiophene Rings Composed of Diimide and Imine Units | The Journal of Physical Chemistry C ACS ACS …
Number of citations: 40 pubs.acs.org
Z Hu, JL Atwood, MP Cava - The Journal of Organic Chemistry, 1994 - ACS Publications
The McMurry coupling reaction of thiophene-derived dialdehydes has been employed as the key step in the synthesis of the sulfur-bridged annulenes 3, 4, 6—9, and 14. Dication 9 is …
Number of citations: 123 pubs.acs.org
Y Zhang, Q Wang, Y Li, R Hu - Microporous and Mesoporous Materials, 2022 - Elsevier
Covalent organic frameworks (COFs) are promising in the detection and removal of toxic heavy metal ions from water. However, achieving detection and removal functions requires …
Number of citations: 6 www.sciencedirect.com
N Nosidlak, G Lewinska, J Sanetra, E Schab-Balcerzak - 2014 - academia.edu
(Photo)physical Properties of New Molecular Glasses End-Capped with Thiophene Rings Composed of Diimide and Imine Units Page 1 (Photo)physical Properties of New Molecular …
Number of citations: 2 www.academia.edu
MA Ismail, DW Boykin - Synthetic Communications®, 2011 - Taylor & Francis
Symmetrical and unsymmetrical bithiophene-substituted heterocycles bearing carbonitriles including imidazo[1,2-a]pyridine, benzimidazole, and pyridine derivatives have been …
Number of citations: 13 www.tandfonline.com

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